Hydroxyethyl cellulose
Overview
Description
Hydroxyethyl cellulose is a non-ionic, water-soluble polymer derived from cellulose. It is widely used as a gelling and thickening agent in various industries, including cosmetics, pharmaceuticals, and household products. The compound is known for its excellent water retention, emulsifying, and stabilizing properties .
Mechanism of Action
Target of Action
Hydroxyethyl cellulose (HEC) is a non-ionic surfactant widely used in various industries due to its excellent suspensibility, robust viscosifying properties, and distinguished plugging effect . It primarily targets the solid surfaces it interacts with, acting as a thickening agent, stabilizer, emulsifier, or dispersant . In pharmaceutical applications, it is often used as a carrier gel for hydrophobic drugs in capsule formulations, improving the drugs’ dissolution in gastrointestinal fluids .
Biochemical Pathways
It is known that hec can enhance the performance of certain materials by blending with them . The modification of HEC, such as the introduction of hydrophobic groups, can effectively improve its surfactant performance .
Pharmacokinetics
It remains insoluble in organic solvents, leading to the formation of pores due to the weakened molecular bonds in regions where acetone, part of the solvent in which HEC dissolves, is present .
Result of Action
The result of HEC’s action is largely dependent on its application. In the oil and gas industry, for example, the viscosifying ability of HEC is significantly improved, and the oil displacement effect is remarkable after its modification .
Action Environment
The action of HEC can be influenced by environmental factors. For instance, the direct application of HEC faces challenges such as high dosage, suboptimal temperature resistance, and slow degradation . Future development should concentrate on hydrophobic modification of HEC long carbon chains and compounding with polymers to produce HEC-based composites that are suitable for wider application .
Biochemical Analysis
Biochemical Properties
Hydroxyethyl cellulose plays a significant role in biochemical reactions, primarily as a thickening and stabilizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can enhance the dissolution of hydrophobic drugs in gastrointestinal fluids by forming a viscous gel-like dispersion . This interaction is primarily through hydrogen bonding, which helps in the stabilization and prolonged release of drugs.
Cellular Effects
This compound has been shown to increase cell viability and stimulate cell growth . It significantly enhances cell proliferation at high concentrations. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell growth and differentiation, thereby promoting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrogen bonding and hydrophobic interactions . It acts as a drug carrier or microsphere, entrapping other drug molecules and forming a viscous gel-like dispersion. This enables the diffusion of drugs across biological membranes. Additionally, this compound can interact with solid surfaces, thickening and prolonging the formation time of water-retaining films.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and slow degradation . Long-term studies have shown that this compound maintains its thickening and stabilizing properties over extended periods. Its effectiveness can be influenced by factors such as temperature and pH, which may affect its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low to moderate doses, this compound is well-tolerated and does not exhibit toxic effects . At high doses, it may cause adverse effects such as gastrointestinal disturbances. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a drug carrier . It interacts with enzymes and cofactors involved in drug metabolism, influencing the metabolic flux and levels of metabolites. The compound’s ability to form stable complexes with drugs can modulate their metabolism and enhance their therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its water-soluble nature allows it to be easily distributed in aqueous environments. The compound’s localization and accumulation can be influenced by its molecular weight and degree of substitution, which affect its solubility and interaction with cellular components.
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it exerts its thickening and stabilizing effects . The compound does not typically undergo significant post-translational modifications or targeting to specific organelles. Its activity and function are largely dependent on its ability to form hydrogen bonds and interact with other biomolecules in the cytoplasmic environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyethyl cellulose is synthesized by reacting cellulose with sodium hydroxide to form alkali cellulose. This is followed by the addition of ethylene oxide, which reacts with the hydroxyl groups on the cellulose to form hydroxyethyl groups. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure efficient etherification .
Industrial Production Methods:
Alkalization: Cellulose is treated with sodium hydroxide to form alkali cellulose.
Etherification: Ethylene oxide is added to the alkali cellulose under controlled conditions to introduce hydroxyethyl groups.
Neutralization: The reaction mixture is neutralized with an acid to achieve the desired pH.
Purification: The product is washed with isopropanol and dried to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Hydroxyethyl cellulose primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions include:
Etherification: Reaction with ethylene oxide to form hydroxyethyl groups.
Esterification: Reaction with acids to form esters.
Common Reagents and Conditions:
Ethylene oxide: Used in etherification reactions.
Acids (e.g., acetic acid): Used in esterification reactions.
Major Products:
This compound: Formed from the etherification of cellulose.
Cellulose esters: Formed from the esterification of this compound.
Scientific Research Applications
Hydroxyethyl cellulose has a wide range of applications in scientific research:
Chemistry: Used as a thickening agent in various chemical formulations.
Biology: Utilized in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Employed in ophthalmic solutions to alleviate eye irritation and as a carrier for hydrophobic drugs.
Industry: Widely used in the oil and gas industry as a drilling mud additive, in the paint and coatings industry as a thickener, and in the construction industry as a cement additive .
Comparison with Similar Compounds
Methyl cellulose: Another cellulose derivative used as a thickening agent.
Carboxymethyl cellulose: Used in similar applications but has different solubility and viscosity properties.
Hydroxypropyl cellulose: Similar in function but has different thermal and mechanical properties.
Uniqueness of Hydroxyethyl Cellulose: this compound is unique due to its non-ionic nature, which makes it compatible with a wide range of formulations. It also has excellent water retention and emulsifying properties, making it highly versatile in various applications .
Properties
IUPAC Name |
5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[4-hydroxy-3-(2-hydroxyethoxy)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O21/c1-10-15(34)16(35)24(13(8-33)45-10)49-28-20(39)18(37)25(50-29-26(43-5-4-30)21(40)23(42-3)12(7-32)47-29)14(48-28)9-44-27-19(38)17(36)22(41-2)11(6-31)46-27/h10-40H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSZBVAUYPTXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873934 | |
Record name | 2-O-(2-Hydroxyethyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9004-62-0 | |
Record name | Cellulose, 2-hydroxyethyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cellulose, 2-hydroxyethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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